11-Azidoundecanoic acid

Overview

Description

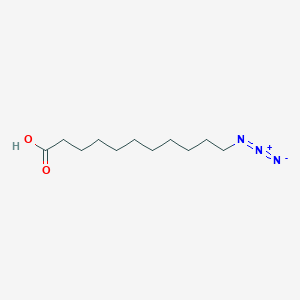

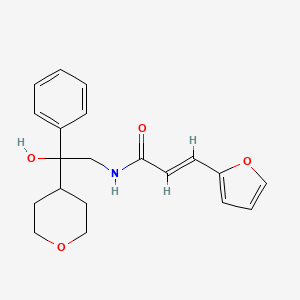

11-Azidoundecanoic acid is a linker containing an azide group and a terminal carboxylic acid . It has a chemical formula of C11H21N3O2 and a molecular weight of 227.30 . It is a click chemistry reagent, meaning it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of 11-Azidoundecanoic acid involves the reaction of the corresponding bromide with 3 equivalents of sodium azide . The yield of 11-Azidoundecanoic acid from this process is 54% .Molecular Structure Analysis

The molecular formula of 11-Azidoundecanoic acid is C11H21N3O2 . Its average mass is 227.303 Da and its monoisotopic mass is 227.163376 Da .Chemical Reactions Analysis

11-Azidoundecanoic acid can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It can react with alkynes, BCN, DBCO to form stable triazole bonds by Click Chemistry .Physical And Chemical Properties Analysis

11-Azidoundecanoic acid has 5 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.40, ACD/LogD (pH 5.5) is 2.55, ACD/BCF (pH 5.5) is 32.95, ACD/KOC (pH 5.5) is 252.18, ACD/LogD (pH 7.4) is 0.76, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 4.05 . Its polar surface area is 50 Å^2 .Scientific Research Applications

Functionalization of MgZnO Nanorod Films

- Application Summary: 11-Azidoundecanoic acid is used to functionalize MgZnO nanorod films. The MgZnO nanorod films are used instead of pure ZnO to take advantage of the etching resistance of the MgZnO nanorod during the binding and subsequent sensing device fabrication processes of sensor devices .

- Methods of Application: The 11-Azidoundecanoic acid is bound to the MgZnO nanorod surface through the carboxylic acid group, leaving the azido group available for click chemistry and as a convenient infrared spectroscopy (IR) probe .

- Results or Outcomes: The progress of the functionalization with 11-Azidoundecanoic acid was characterized by FTIR microscopic imaging as a function of binding time, solvents employed, and MgZnO nanorod morphology .

Functionalization of Magnetic Nanoparticles

- Application Summary: 11-Azidoundecanoic acid is used in the functionalization of magnetic nanoparticles (MNPs). The MNPs are covered by one layer of functionalized fatty acids, bearing entities of high interest for practical application in nanomedicine or organocatalysis .

- Methods of Application: The functionalized fatty acids were obtained by Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) of azido fatty acids with alkynes .

- Results or Outcomes: The functionalized MNPs show superparamagnetic behavior with high values of magnetization and high colloidal stability in DCM solution .

Synthesis of Biopolyamide-Based Materials

- Application Summary: 11-Aminoundecanoic acid, which can be derived from 11-Azidoundecanoic acid, is used in the synthesis of biopolyamide-based materials. These materials have high mechanical performance, such as high hardness, impact strength, and abrasion resistance, barrier and thermal properties, as well as good processability .

- Methods of Application: The synthetic routes of bio-derived counterparts of common polyamides as well as specialty polymers with functional properties arising from the complex structure of biochemicals were exemplified .

- Results or Outcomes: The development of environmentally friendly composites and nanocomposites based on biopolyamides and natural fillers, such as plant fibers or cellulosic nanofibers, was of particular interest due to preserved sustainable character of such materials .

Monomer for Polyamide 11

- Application Summary: 11-Aminoundecanoic acid, which can be derived from 11-Azidoundecanoic acid, is used as a monomer for polyamide 11 (also known as nylon-11) .

- Methods of Application: Nylon-11 can be obtained by the polycondensation of 11-aminoundecanoic acid . An already established process to produce 11-aminoundecanoic acid from biorenewables starts from castor oil .

- Results or Outcomes: N-acyl derivatives of 11-aminoundecanoic acid in the form of oligomeric amides have remarkable properties as gelling agents for water and organic solvents .

Gelling Agents for Water and Organic Solvents

- Application Summary: N-acyl derivatives of 11-aminoundecanoic acid, which can be derived from 11-Azidoundecanoic acid, have remarkable properties as gelling agents for water and organic solvents .

- Methods of Application: The N-acyl derivatives are obtained through a series of chemical reactions involving the 11-aminoundecanoic acid .

- Results or Outcomes: The resulting gelling agents have been found to be effective in various industrial applications, including the production of paints, cosmetics, and pharmaceuticals .

Synthesis of Bio-Derived Counterparts of Common Polyamides

- Application Summary: 11-Aminoundecanoic acid, which can be derived from 11-Azidoundecanoic acid, is used in the synthesis of bio-derived counterparts of common polyamides .

- Methods of Application: The synthetic routes of bio-derived counterparts of common polyamides as well as specialty polymers with functional properties arising from the complex structure of biochemicals were exemplified .

- Results or Outcomes: The development of environmentally friendly composites and nanocomposites based on biopolyamides and natural fillers, such as plant fibers or cellulosic nanofibers, was of particular interest due to preserved sustainable character of such materials .

Safety And Hazards

Future Directions

11-Azidoundecanoic acid is used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It is a substrate of lipoic acid ligase (LpIA) for labeling . This opens up possibilities for its use in the construction of composite nanomaterials .

properties

IUPAC Name |

11-azidoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAVFOAOGZWQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Azidoundecanoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)

![8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363593.png)